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molecular formula C12H10N2O3 B3048701 6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile CAS No. 18029-60-2

6,7-Dimethoxy-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile

Cat. No. B3048701
M. Wt: 230.22 g/mol
InChI Key: VCJUYHSVVQIYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07037924B2

Procedure details

Concentrated sulfuric acid (0.4 mL) was added the the mixture of [2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester (33.5 g, 121 mmol) and diphenyl ether (230 mL). The mixture was heated to 230° C. for 6 hr. After cooling, ether was added to precipitate the solid. The resulting solid was collected by filtration, washed with ether and dried to afford 6,7-dimethoxy-1-oxo-1,2-dihydro-isoquinoline-4-carbonitrile (20.7 g, 74.1%) as a brown solid which was used without further purification. LC-MS m/e calcd for C12H10N2O3 (MH+) 231. found 231.
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
Quantity
33.5 g
Type
reactant
Reaction Step Two
Quantity
230 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C([O:8][C:9](=O)[NH:10][CH:11]=[C:12]([C:23]#[N:24])[C:13]1[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[C:15]([O:21][CH3:22])[CH:14]=1)C.C1(OC2C=CC=CC=2)C=CC=CC=1>CCOCC>[CH3:22][O:21][C:15]1[CH:14]=[C:13]2[C:18](=[CH:17][C:16]=1[O:19][CH3:20])[C:9](=[O:8])[NH:10][CH:11]=[C:12]2[C:23]#[N:24]

Inputs

Step One
Name
Quantity
0.4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
[2-cyano-2-(3,4-dimethoxy-phenyl)-vinyl]-carbamic acid ethyl ester
Quantity
33.5 g
Type
reactant
Smiles
C(C)OC(NC=C(C1=CC(=C(C=C1)OC)OC)C#N)=O
Name
Quantity
230 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
to precipitate the solid
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CNC(C2=CC1OC)=O)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 74.1%
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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